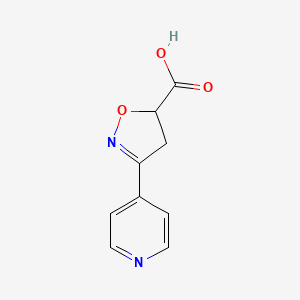

3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Descripción general

Descripción

The compound “3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a heterocyclic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is related to 3-(Pyridin-4-yl)acrylic acid .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of related compounds such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide has been studied . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3-PYRIDIN-4-YL-PROPIONIC ACID have been studied. It has a melting point of 231℃ and a boiling point of 311.9±17.0 °C (Predicted). It has a density of 1.193±0.06 g/cm3 (Predicted) and a pKa of 4.20±0.10 (Predicted) .Aplicaciones Científicas De Investigación

1. Synthesis and Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid

- Application Summary : This compound has been synthesized and characterized, and its supramolecular structure has been analyzed. The pyridine ring is fused to acrylic acid, forming an almost planar structure with an E-configuration about the double bond .

- Methods of Application : The synthesis of (E)-3-(pyridin-4-yl)acrylic acid compound was performed following the procedure reported by Kudelko et al. (2015) for the synthesis of 3-(pyridyl)acrylic acids .

- Results or Outcomes : The compound crystallizes as prismatic colorless crystals in space group P1, with one molecule in the asymmetric unit. The supramolecular analysis was supported by Hirshfeld surface and two-dimensional fingerprint plot analysis .

2. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Application Summary : Pyrazolo[3,4-b]pyridines, which are structurally similar to “3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”, have been synthesized and studied for their biomedical applications .

- Methods of Application : These compounds were synthesized via the cyclization of 5-amino-1-phenylpyrazole with the corresponding unsaturated ketone in the catalytic presence of ZrCl4 .

- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

3. Metal–Organic Frameworks Built from Achiral 3-(5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Benzoic Acid

- Application Summary : This research focuses on the synthesis and structural characterization of metal–organic frameworks (MOFs) built from a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .

- Methods of Application : The MOFs were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .

- Results or Outcomes : Four metal (II)-complexes were synthesized and characterized. The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .

4. Synthesis of Novel 3-(Pyridin-4-yl)-1,2,4-Triazines

- Application Summary : This research involves the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines .

- Methods of Application : The synthesis procedure is not detailed in the available information .

- Results or Outcomes : The resulting compounds were characterized, but the specific results are not provided in the available information .

5. Synthesis, Structure and Properties of Three New Polymers

- Application Summary : This research involves the synthesis, structure, and properties of three new polymers based on a similar compound, 5-(Pyridin-3-yl)isophthalic acid .

- Methods of Application : The polymers were synthesized and characterized .

- Results or Outcomes : Three new metal–organic complexes were synthesized and characterized .

6. Synthesis and Characterization of Metal–Organic Frameworks

- Application Summary : This research involves the synthesis and structural characterization of metal–organic frameworks (MOFs) built from a similar compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .

- Methods of Application : The MOFs were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .

- Results or Outcomes : Four metal (II)-complexes were synthesized and characterized. The work indicates that the chirality of the space group for the homochiral complex comes from the supramolecular packing of the 2D layers .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyridin-4-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKBXDGGWXFWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385942.png)

amine](/img/structure/B1385944.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)

![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)